3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
Scientific Research Applications
Anticonvulsant Properties
A series of derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been synthesized and tested for anticonvulsant activity. These compounds were evaluated in maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. Some compounds showed promising results, suggesting a potential for development as anticonvulsant agents. The research also delved into the physicochemical properties, including the lipophilicity of these compounds, revealing a correlation between lipophilicity and anticonvulsant efficacy (Kamiński et al., 2006).
Structure-Property Relationships
Another study focused on the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, investigating their anticonvulsant potential. This research included experimental and theoretical methods to better understand the structural factors influencing anticonvulsant activity. The findings provide insights into designing new derivatives of spirohydantoin with enhanced anticonvulsant properties (Lazić et al., 2017).
Serotonin Receptor Activity
Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives explored their affinity for serotonin 5-HT1A and 5-HT2A receptors. The study identified compounds with significant receptor affinity, indicating potential for therapeutic applications in disorders influenced by serotonin receptor activity (Obniska et al., 2006).
Hypoglycemic Activity
Another interesting area of research is the hypoglycemic potential of spiroimidazolidine-2,4-diones. A study synthesized these compounds and evaluated their in-vivo hypoglycemic activity, finding some compounds with significant activity. This suggests a potential application for these compounds in managing diabetes (Iqbal et al., 2012).
Antibacterial and Antifungal Activity
The synthesis of novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and their analogs was described, with some compounds showing significant antibacterial and antifungal activity. This indicates potential for the development of new antimicrobial agents from this class of compounds (Rajanarendar et al., 2010).
Mechanism of Action
Mode of Action
It is known that the compound has a complex structure that could potentially interact with various biological targets .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-4-3-9(7-15-10)8-17-11(18)13(16-12(17)19)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVRIXWERBRHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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